Elimination of Ring-Chain Tautomerism: Methoxymethyl vs. 5-Formyl Substituent Comparison
The target compound carries a 5-methoxymethyl group, which lacks the aldehyde functionality required for cyclization. In contrast, the closest 5-formyl analog, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, exists as an equilibrium mixture of the open-chain aldehyde and the cyclic 6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one tautomer. Quantitative ¹H NMR data from the Molbank study show the cyclic hemiacetal form constitutes approximately 20% of the equilibrium population in solution [1]. This tautomeric heterogeneity introduces ambiguity in both structural characterization and biological assay interpretation. The 5-methoxymethyl compound presents as a single, tautomerically inert species, ensuring consistent chemical identity across experiments and batches.
| Evidence Dimension | Tautomeric state in solution |
|---|---|
| Target Compound Data | Single defined species (no detectable tautomerism, 100% open-chain form) |
| Comparator Or Baseline | 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid: ~80% open-chain aldehyde, ~20% cyclic hemiacetal tautomer |
| Quantified Difference | Elimination of the ~20% cyclic tautomer population; conversion to a unitary chemical species |
| Conditions | ¹H NMR in DMSO-d₆ or CDCl₃ at ambient temperature (data from Molbank 2022, M1397) |
Why This Matters
A tautomerically heterogeneous compound introduces batch-dependent variability in concentration–response assays, complicating SAR interpretation and reproducibility; the target compound avoids this liability entirely.
- [1] Pokhodylo, N.; Shyyka, O.; Obushak, M. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid: The First Representative of a 5-Formyl-1H-1,2,3-triazole-4-carboxylic Acids Series. Molbank 2022, 2022(3), M1397. https://doi.org/10.3390/M1397. View Source
